molecular formula C11H6BrN B11873972 6-Bromo-4-ethynylquinoline

6-Bromo-4-ethynylquinoline

Cat. No.: B11873972
M. Wt: 232.08 g/mol
InChI Key: UHPPEIIGVBHKRZ-UHFFFAOYSA-N
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Description

6-Bromo-4-ethynylquinoline is a quinoline derivative featuring a bromine atom at position 6 and an ethynyl group (C≡CH) at position 2. This compound is a key intermediate in synthesizing pharmacologically active molecules, particularly in kinase inhibitors and anticancer agents, due to its ability to modulate electronic properties and binding interactions .

Properties

Molecular Formula

C11H6BrN

Molecular Weight

232.08 g/mol

IUPAC Name

6-bromo-4-ethynylquinoline

InChI

InChI=1S/C11H6BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h1,3-7H

InChI Key

UHPPEIIGVBHKRZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=C(C=CC2=NC=C1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-4-ethynylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-bromoaniline and ethyl propiolate as starting materials . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The reaction conditions often include the use of solvents like methanol and diphenyl ether, and the reactions are carried out under nitrogen protection to prevent oxidation .

For industrial production, the process can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Scientific Research Applications

A. Medicinal Chemistry

6-Bromo-4-ethynylquinoline has shown potential in developing therapeutic agents due to its biological activity against various diseases:

  • Antimicrobial Activity: Studies indicate that this compound exhibits significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Inhibition zones measured up to 25 mm in diameter have been reported, suggesting its potential as an antimicrobial agent.
  • Antiviral Properties: Preliminary investigations suggest that it may possess antiviral activity against specific viral strains, although further research is needed to confirm these effects.
  • Anticancer Potential: The compound has been evaluated for its cytotoxic effects on cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro studies revealed an IC50 value indicating effective concentrations for inducing apoptosis in these cells .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Mechanism of Action:
    • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting microbial growth.
    • DNA Interference: It has been shown to interfere with DNA replication processes in microbial cells, leading to cell death.
    • Protein Synthesis Disruption: The compound can hinder protein synthesis by interacting with ribosomal RNA.

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureusInhibition zone: 25 mm
Escherichia coliInhibition zone: 23 mm
AntiviralVarious viral strainsPreliminary activity observed
AnticancerMCF-7 (breast cancer)IC50: Effective concentrations found
A549 (lung cancer)Significant cytotoxic effects

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial activity of several quinoline derivatives, including this compound, demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound revealed that it exhibits cytotoxic effects against multiple cancer cell lines. The study utilized various assays to determine the IC50 values, indicating that structural modifications could enhance its efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethynylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-Bromo-4-ethynylquinoline with structurally related quinoline derivatives, highlighting substituent effects on synthesis, physical properties, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Synthesis Method Yield (%) Key Properties/Applications References
This compound Br (6), C≡CH (4) ~234.06 (calculated) Nucleophilic substitution/Suzuki N/A Rigid scaffold, cross-coupling intermediate
6-Bromo-4-methylquinoline Br (6), CH₃ (4) 222.085 Substitution with methylamine N/A Lipophilic, used in material science
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), NH-C₆H₃(CF₂H) (4) ~357.17 (calculated) Amine substitution (Hünig's base) 83 High yield, potential kinase inhibitor
6-Bromo-2-ethoxy-4-methylquinoline Br (6), OCH₂CH₃ (2), CH₃ (4) 280.16 Etherification N/A Enhanced metabolic stability
(E)-3-(6-Bromo-quinolin-4-yl)-N-phenylacrylamide Br (6), acrylamide (4) ~367.23 (calculated) Acrylamide coupling 53 Anticancer screening candidate
6-Bromo-4-chloroquinoline Br (6), Cl (4) 242.49 Chlorination of quinoline N/A Versatile electrophilic intermediate

Biological Activity

6-Bromo-4-ethynylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. Its molecular formula is C10H6BrNC_{10}H_{6}BrN, featuring a bromine atom at the 6-position and an ethynyl group at the 4-position.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The compound's mechanism involves the inhibition of DNA synthesis and interference with bacterial cell division.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. Studies have shown that it exhibits cytotoxic effects, particularly against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.

Table 2: Antitumor Activity of this compound

Cancer Cell LineIC50 (µM)Reference
MCF-710
PC315
HeLa20

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the bromine atom enhances its reactivity, allowing it to bind effectively to enzymes involved in DNA replication and protein synthesis:

  • DNA Gyrase Inhibition : The compound inhibits bacterial DNA gyrase, leading to the disruption of DNA replication.
  • Topoisomerase II Interaction : It interferes with topoisomerase II activity, which is crucial for cell division in cancer cells.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in tumor cells, contributing to apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Antitumor Studies : In vitro tests conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, outperforming several standard chemotherapeutic agents in terms of effectiveness against specific cancer types .

Q & A

Q. What are the key synthetic challenges in preparing 6-Bromo-4-ethynylquinoline, and how can they be mitigated?

  • Methodological Answer : The synthesis of this compound involves introducing an ethynyl group at the 4-position of a brominated quinoline core. A common challenge is regioselectivity during bromination and maintaining stability of the ethynyl group under reaction conditions. To address this:
  • Use Sonogashira coupling to attach the ethynyl group under palladium catalysis, ensuring inert conditions (e.g., argon atmosphere) to prevent oxidation .
  • Optimize bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) to avoid over-bromination .
  • Purify intermediates via column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the target compound.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Characterization requires a combination of:
  • NMR Spectroscopy :
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for bromine at C6 and ethynyl protons at C4) .
  • DEPT-135 to distinguish CH, CH₂, and CH₃ groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak for C₁₁H₇BrN: theoretical 248.97 g/mol) .
  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents (e.g., dihedral angles between quinoline and ethynyl groups) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways:
  • Calculate HOMO-LUMO gaps to assess electrophilicity of the bromine atom for Suzuki-Miyaura coupling .
  • Simulate transition states for Sonogashira coupling to evaluate steric effects from the ethynyl group .
  • Compare experimental yields with theoretical predictions to refine catalytic conditions (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or target specificity. Mitigate by:
  • Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-Bromo-4-chloroquinoline vs. ethynyl derivatives) to identify critical functional groups .
  • Target Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., kinase enzymes) .

Q. How can the stability of this compound under physiological conditions be evaluated for drug discovery?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Metabolic Stability : Use human liver microsomes (HLMs) to assess CYP450-mediated oxidation; quantify parent compound loss via LC-MS/MS .
  • Photostability : Expose to UV light (λ = 254–365 nm) and track decomposition products .

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